Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride
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Description
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2 and its molecular weight is 267.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride is employed in the synthesis of γ-oxo-acrylates through chemoselective reactions. This process involves the transformation of enaminone esters into γ-oxo-acrylates, showcasing the compound's role in creating structurally complex and functionally diverse heterocycles (Manfredini, 1988).
Catalysis and Annulation Reactions
It acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation processes. This leads to the formation of tetrahydro-pyridine derivatives, demonstrating the compound's utility in catalysis and the construction of cyclic structures with high regioselectivity and excellent yields (Zhu et al., 2003).
Coordination Chemistry
In coordination chemistry, this compound is used to synthesize mixed ligand complexes with metals like platinum and palladium. These complexes are characterized by their unique structures and have been evaluated for their in vitro cytostatic activity against cancer cells, highlighting the compound's relevance in medicinal chemistry and oncology research (Faraglia et al., 2001).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this compound have shown promising antimicrobial and antifungal activities. This underscores its importance in the development of new therapeutic agents, contributing to the fields of microbiology and infectious diseases (Hossan et al., 2012).
Properties
IUPAC Name |
ethyl 2-(methylamino)-2-pyridin-3-ylacetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8;;/h4-7,9,11H,3H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIIMYOSRVOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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